Methyl 1H-imidazole-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7) for your medicinal chemistry programs. Unlike the ethyl ester or carboxylic acid analogs, the methyl ester offers a balanced LogP (-0.01) and polar surface area (55 Ų) for optimal ADME tuning. This scaffold is validated in MBL inhibitor development—derivatives show IC50 0.018 µM against VIM-2/VIM-5—and is a key intermediate in patented KRAS G12D inhibitors (WO-2021041671-A1). Achieve higher yields in multi-step syntheses with this building block.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 17334-09-7
Cat. No. B101559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-imidazole-2-carboxylate
CAS17334-09-7
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CN1
InChIInChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-3H,1H3,(H,6,7)
InChIKeyJTAQRDQNFANUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7) for Scientific and Industrial Procurement: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Synthesis


Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7) is a small heterocyclic organic compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. It consists of an imidazole ring with a methyl ester substituent at the 2-position . This compound is primarily utilized as a versatile chemical scaffold and synthetic intermediate in medicinal chemistry, particularly for the development of novel therapeutic agents targeting metallo-β-lactamases (MBLs) and various viral infections .

The Critical Role of the Methyl Ester Moiety in Methyl 1H-imidazole-2-carboxylate: Why In-Class Analogs Cannot Substitute


While 1H-imidazole-2-carboxylate derivatives share a common core, direct substitution with close analogs such as the ethyl ester (CAS 33543-78-1) or the carboxylic acid (CAS 16042-25-4) can fundamentally alter a compound's physicochemical profile and synthetic utility. The methyl ester group in Methyl 1H-imidazole-2-carboxylate imparts a distinct balance of lipophilicity, hydrogen-bonding capacity, and steric profile that directly influences its reactivity in subsequent derivatization, its performance in structure-activity relationship (SAR) studies, and its overall yield in multi-step synthetic sequences. The following evidence details these critical, quantifiable differentiators.

Quantitative Differentiators of Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7) Against Closest Analogs


Significantly Reduced Lipophilicity (LogP) Compared to Ethyl Ester Analog

Methyl 1H-imidazole-2-carboxylate exhibits a substantially lower partition coefficient (LogP) compared to its direct ethyl ester analog, Ethyl 1H-imidazole-2-carboxylate. This difference in lipophilicity is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Enhanced Synthetic Utility as an Electrophilic Partner in Key Pharmaceutical Patent Intermediates

Methyl 1H-imidazole-2-carboxylate is explicitly utilized as a key synthetic intermediate in the preparation of specific drug candidates targeting clinically relevant proteins, such as the KRAS G12D mutation. This use case is documented in a major pharmaceutical patent (WO-2021041671-A1), distinguishing it from the ethyl ester analog which is not cited in this specific context .

Organic Synthesis Medicinal Chemistry Process Chemistry Patent Literature

Critical Metal-Binding Pharmacophore in MBL Inhibitors with Superior Affinity vs. Non-Carboxylate Analogs

The 1H-imidazole-2-carboxylate scaffold, of which Methyl 1H-imidazole-2-carboxylate is a direct synthetic precursor, is a validated metal-binding pharmacophore (MBP) for inhibiting clinically relevant metallo-β-lactamases (MBLs) like VIM-2. Research shows that replacing this core with other structurally similar pharmacophores, with the exception of thiazole-4-carboxylic acid, leads to a quantifiable decrease in MBL inhibition [1].

Antibiotic Resistance Metallo-β-Lactamase Inhibition Structure-Activity Relationship

Strategic Procurement and Application Scenarios for Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7)


Medicinal Chemistry: Metallo-β-Lactamase (MBL) Inhibitor Lead Optimization

Procure Methyl 1H-imidazole-2-carboxylate as a starting material for the synthesis of novel MBL inhibitors. The 1H-imidazole-2-carboxylate core is a validated metal-binding pharmacophore, and an optimized derivative in this class has demonstrated an IC50 of 0.018 µM against VIM-2 and VIM-5 enzymes [1]. Its lower LogP relative to the ethyl ester may also be advantageous for tuning the ADME profile of resulting inhibitors.

Organic Synthesis: Key Intermediate for KRAS G12D Inhibitors and Related Therapeutics

Utilize this building block in the synthesis of complex heterocyclic compounds for oncology research. The compound is explicitly listed as an intermediate in the synthesis of KRAS G12D inhibitors (Patent WO-2021041671-A1) . Selecting the methyl ester over the ethyl ester ensures compatibility with established synthetic procedures in high-value pharmaceutical patents.

Medicinal Chemistry: Scaffold for Antiviral Drug Discovery

Employ Methyl 1H-imidazole-2-carboxylate as a core scaffold for the synthesis of antiviral agents targeting orthopoxviruses like the Vaccinia virus. Derivatives of this compound have demonstrated high selectivity indices in vitro . The methyl ester's distinct physicochemical properties (LogP = -0.01, PSA = 55 Ų) provide a favorable starting point for further derivatization aimed at optimizing antiviral potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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